molecular formula C14H15Cl2N3S B6242572 2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochloride CAS No. 2378507-23-2

2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochloride

Cat. No. B6242572
CAS RN: 2378507-23-2
M. Wt: 328.3
InChI Key:
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Description

2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochloride, also known as 2-TPD or 2-TPDHCl, is a novel small molecule compound that has recently been discovered to have a variety of biomedical applications. It is a member of the thiazolopyridine family of compounds and has been found to have a number of interesting properties that make it an attractive candidate for further research and development.

Scientific Research Applications

2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochlorideHCl has been found to have a number of potential applications in scientific research. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties and has been studied for its potential use in the treatment of various diseases. Additionally, it has been found to have a number of interesting biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase and the inhibition of the release of pro-inflammatory cytokines.

Mechanism of Action

The exact mechanism of action of 2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochlorideHCl is still not completely understood. However, it is believed to act by binding to certain receptors in the body, such as the acetylcholine receptors, and modulating their activity. Additionally, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochlorideHCl has been found to have a number of interesting biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, and to reduce the production of reactive oxygen species. Additionally, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochlorideHCl has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, it has a number of interesting biochemical and physiological effects that can be studied. However, it is important to note that it is not approved for use in humans, so any experiments involving the use of 2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochlorideHCl should be done with caution and under the supervision of a qualified researcher.

Future Directions

The potential applications of 2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochlorideHCl are still being explored, and there are a number of possible future directions for research. These include further studies into its biochemical and physiological effects, as well as its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further research into its mechanism of action and its potential toxicity could help to identify any potential risks associated with its use. Finally, further research into its synthesis and purification methods could help to improve its production and make it more accessible for laboratory experiments.

Synthesis Methods

2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochlorideHCl can be synthesized by a number of different methods. The most commonly used method involves the reaction of 1,3-thiazol-5-yl-2-chloropyridine with ethylenediamine in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified by recrystallization and the dihydrochloride salt is obtained.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochloride' involves the synthesis of the thiazolopyridine ring system followed by the coupling of the resulting intermediate with the appropriate aryl amine and subsequent salt formation with hydrochloric acid.", "Starting Materials": [ "2-bromo-5-nitropyridine", "thiourea", "2-bromoacetophenone", "4-aminobenzaldehyde", "ethylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 2-aminothiazolo[5,4-b]pyridine by reacting 2-bromo-5-nitropyridine with thiourea in the presence of a base such as potassium carbonate.", "Step 2: Synthesis of 2-(3-formylphenyl)thiazolo[5,4-b]pyridine by reacting 2-aminothiazolo[5,4-b]pyridine with 2-bromoacetophenone in the presence of a base such as potassium carbonate.", "Step 3: Synthesis of 2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine by reacting 2-(3-formylphenyl)thiazolo[5,4-b]pyridine with 4-aminobenzaldehyde in the presence of a reducing agent such as sodium borohydride.", "Step 4: Synthesis of 2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochloride by reacting 2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine with hydrochloric acid." ] }

CAS RN

2378507-23-2

Product Name

2-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-amine dihydrochloride

Molecular Formula

C14H15Cl2N3S

Molecular Weight

328.3

Purity

0

Origin of Product

United States

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